molecular formula C15H12N4O2 B2965021 N-((5-phenylisoxazol-3-yl)methyl)pyrazine-2-carboxamide CAS No. 1207046-69-2

N-((5-phenylisoxazol-3-yl)methyl)pyrazine-2-carboxamide

Cat. No. B2965021
CAS RN: 1207046-69-2
M. Wt: 280.287
InChI Key: HHQJAUXEIFYNDZ-UHFFFAOYSA-N
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Description

“N-((5-phenylisoxazol-3-yl)methyl)pyrazine-2-carboxamide” is a compound that belongs to the family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . It is of immense importance because of its wide spectrum of biological activities and therapeutic potential . The substitution of various groups on the isoxazole ring imparts different activity .

Scientific Research Applications

Synthesis and Characterization

The synthesis and structural characterization of derivatives related to N-((5-phenylisoxazol-3-yl)methyl)pyrazine-2-carboxamide have been a subject of interest in the field of organic chemistry. Studies have reported the synthesis of various pyrazole and pyrazine derivatives, emphasizing their structural elucidation through spectroscopic methods such as IR, MS, 1H-NMR, and 13C-NMR. These compounds were synthesized through reactions involving hydrazine hydrate in ethanol, highlighting the versatility of pyrazine and pyrazole scaffolds in organic synthesis (Hassan et al., 2014).

Antimicrobial and Antituberculosis Activity

Research into the antimicrobial properties of N-phenylpyrazine-2-carboxamides derivatives, including compounds with similar structural motifs to N-((5-phenylisoxazol-3-yl)methyl)pyrazine-2-carboxamide, has shown significant in vitro activity against various strains of Mycobacterium, including Mycobacterium tuberculosis. These compounds' effectiveness against M. tuberculosis and their reduced cytotoxicity make them promising candidates for further drug development processes (Zítko et al., 2013).

Antiviral Activities

In the realm of antiviral research, benzamide-based derivatives similar to N-((5-phenylisoxazol-3-yl)methyl)pyrazine-2-carboxamide have been synthesized and evaluated for their efficacy against influenza A virus (H5N1), commonly known as bird flu. Some of these compounds have shown significant antiviral activities, suggesting potential applications in treating influenza virus infections (Hebishy et al., 2020).

Anticancer Properties

The exploration of N-phenylpyrazine-2-carboxamide derivatives for their anticancer properties has identified compounds with significant cytotoxic activities against various cancer cell lines. These studies contribute to the ongoing search for new chemotherapeutic agents, highlighting the potential of pyrazine derivatives in cancer treatment (Senthilkumar et al., 2021).

Future Directions

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This will provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .

properties

IUPAC Name

N-[(5-phenyl-1,2-oxazol-3-yl)methyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2/c20-15(13-10-16-6-7-17-13)18-9-12-8-14(21-19-12)11-4-2-1-3-5-11/h1-8,10H,9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHQJAUXEIFYNDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-phenylisoxazol-3-yl)methyl)pyrazine-2-carboxamide

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